molecular formula C6H9ClO2 B14518094 2-(2-Chloroethyl)cyclopropane-1-carboxylic acid CAS No. 62408-17-7

2-(2-Chloroethyl)cyclopropane-1-carboxylic acid

Cat. No.: B14518094
CAS No.: 62408-17-7
M. Wt: 148.59 g/mol
InChI Key: YEJZOSWMFBSEOP-UHFFFAOYSA-N
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Description

2-(2-Chloroethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H9ClO2. It is characterized by a cyclopropane ring substituted with a 2-chloroethyl group and a carboxylic acid group. This compound is of interest in various fields of chemistry and industry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloroethyl)cyclopropane-1-carboxylic acid typically involves the reaction of cyclopropane derivatives with chloroethyl reagents. One common method is the reaction of cyclopropane-1-carboxylic acid with 2-chloroethanol in the presence of a strong acid catalyst, such as sulfuric acid, to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloroethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Cyclopropane Ring Reactions: The strained cyclopropane ring can undergo ring-opening reactions under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted cyclopropane derivatives.

    Oxidation: Formation of carboxylate salts or esters.

    Reduction: Formation of cyclopropanol derivatives.

Scientific Research Applications

2-(2-Chloroethyl)cyclopropane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Chloroethyl)cyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The cyclopropane ring’s strain energy can also influence its reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1-carboxylic acid: Lacks the chloroethyl group, making it less reactive in substitution reactions.

    2,2-Dichloro-1-methylcyclopropanecarboxylic acid: Contains additional chlorine atoms, leading to different reactivity and applications.

    Cyclopropane-1-carboxylic acid, 2-methoxy-2-phenyl, ethyl ester: Contains different substituents, affecting its chemical properties and uses.

Properties

CAS No.

62408-17-7

Molecular Formula

C6H9ClO2

Molecular Weight

148.59 g/mol

IUPAC Name

2-(2-chloroethyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C6H9ClO2/c7-2-1-4-3-5(4)6(8)9/h4-5H,1-3H2,(H,8,9)

InChI Key

YEJZOSWMFBSEOP-UHFFFAOYSA-N

Canonical SMILES

C1C(C1C(=O)O)CCCl

Origin of Product

United States

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